molecular formula C29H20N2O4 B14394633 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 88395-60-2

2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene

Cat. No.: B14394633
CAS No.: 88395-60-2
M. Wt: 460.5 g/mol
InChI Key: BOJBIVSTATUKBK-UHFFFAOYSA-N
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Description

2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with two nitrophenyl ethenyl groups attached at the 2 and 7 positions, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with fluorene and 4-nitrobenzaldehyde.

    Condensation Reaction: The fluorene undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the intermediate product.

    Purification: The intermediate product is then purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene involves its interaction with molecular targets through various pathways:

    Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.

    Antimicrobial Activity: The nitrophenyl groups may interact with microbial cell membranes, leading to disruption and cell death.

    Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, making it suitable for electronic applications.

Comparison with Similar Compounds

2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can be compared with other similar compounds such as:

    2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine core instead of fluorene.

    2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene: Similar structure but with methoxy groups instead of nitro groups.

    2,7-Bis[2-(4-dimethylaminophenyl)ethenyl]-9H-fluorene: Similar structure but with dimethylamino groups instead of nitro groups.

These comparisons highlight the unique properties of this compound, such as its strong fluorescence and potential antimicrobial activity, which make it distinct from other related compounds.

Properties

CAS No.

88395-60-2

Molecular Formula

C29H20N2O4

Molecular Weight

460.5 g/mol

IUPAC Name

2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene

InChI

InChI=1S/C29H20N2O4/c32-30(33)26-11-5-20(6-12-26)1-3-22-9-15-28-24(17-22)19-25-18-23(10-16-29(25)28)4-2-21-7-13-27(14-8-21)31(34)35/h1-18H,19H2

InChI Key

BOJBIVSTATUKBK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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